molecular formula C10H10N4O2S B5566759 methyl 2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate

methyl 2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B5566759
M. Wt: 250.28 g/mol
InChI Key: KYMQKLFVQOSLHS-UHFFFAOYSA-N
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Description

Methyl 2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate is a heterocyclic compound that features a pyridine ring, a triazole ring, and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves the reaction of 5-(pyridin-4-yl)-1H-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Coupling Reactions: The triazole ring can participate in coupling reactions with aryl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Hydrochloric acid, sodium hydroxide.

    Coupling: Palladium catalysts, aryl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Carboxylic acid derivatives.

    Coupling: Aryl-substituted triazole derivatives.

Scientific Research Applications

Methyl 2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and thus exerting its therapeutic effects. The triazole ring is known to bind to metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to the presence of both pyridine and triazole rings, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.

Properties

IUPAC Name

methyl 2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-16-8(15)6-17-10-12-9(13-14-10)7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMQKLFVQOSLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NNC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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